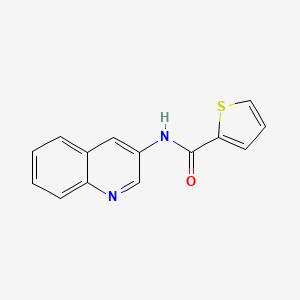

N-quinolin-3-ylthiophene-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-quinolin-3-ylthiophene-2-carboxamide is a chemical compound with the molecular formula C14H10N2OS and a molecular weight of 254.31 g/mol It is known for its unique structure, which combines a quinoline ring with a thiophene ring through a carboxamide linkage

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-quinolin-3-ylthiophene-2-carboxamide typically involves the reaction of quinoline-3-carboxylic acid with thiophene-2-amine. The reaction is carried out in the presence of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond . The reaction conditions usually involve stirring the reactants in an appropriate solvent, such as dichloromethane or dimethylformamide, at room temperature or slightly elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring efficient purification processes to obtain the compound in high yield and purity.

化学反応の分析

Oxidation and Reduction Reactions

The quinoline and thiophene rings exhibit distinct redox behavior:

-

Oxidation : Treatment with potassium permanganate (KMnO4) under acidic or neutral conditions oxidizes the thiophene sulfur, leading to sulfoxide or sulfone derivatives. The quinoline ring remains stable under these conditions.

-

Reduction : Lithium aluminum hydride (LiAlH4) in anhydrous ether reduces the amide group to a secondary amine, yielding N-quinolin-3-ylthiophene-2-methylamine.

| Reaction Type | Reagent | Product | Conditions |

|---|---|---|---|

| Oxidation | KMnO4 | Thiophene sulfoxide/sulfone derivatives | Acidic/neutral, 25–80°C |

| Reduction | LiAlH4 | Secondary amine derivative | Anhydrous ether, reflux |

Electrophilic Substitution

The quinoline ring undergoes electrophilic substitution at the C-6 and C-8 positions due to electron-donating effects from the nitrogen atom. For example:

-

Halogenation : Reacting with N-bromosuccinimide (NBS) at room temperature introduces bromine at the C-6 position.

-

Nitration : Fuming nitric acid (HNO3) in sulfuric acid (H2SO4) yields nitro derivatives, primarily at the C-8 position.

The thiophene ring participates in electrophilic substitution at the C-5 position, forming halogenated or sulfonated products.

Nucleophilic Reactions at the Amide Group

The carboxamide linker is susceptible to nucleophilic attack:

-

Hydrolysis : Heating with concentrated hydrochloric acid (HCl) or sodium hydroxide (NaOH) cleaves the amide bond, producing quinoline-3-carboxylic acid and thiophene-2-amine .

-

Aminolysis : Reaction with primary amines (e.g., methylamine) under reflux conditions generates substituted urea derivatives .

Cyclization and Heterocycle Formation

The compound serves as a precursor in heterocyclic synthesis:

-

Pyrazole Formation : Reaction with hydrazine (NH2NH2) in ethanol induces cyclization, forming a pyrazole-fused quinoline-thiophene hybrid .

-

Thiazoloquinolinium Derivatives : Halogenation with iodine (I2) or bromine (Br2) in chloroform leads to thiazolo[3,2-a]quinolinium trihalogenides, which exhibit stereoselectivity in propargylic systems .

Cross-Coupling Reactions

The thiophene ring participates in palladium-catalyzed couplings:

-

Suzuki Coupling : Using phenylboronic acid and Pd(PPh3)4, the C-5 position of the thiophene undergoes arylation, producing biaryl derivatives .

-

Sonogashira Coupling : Reaction with terminal alkynes introduces alkynyl groups at the thiophene C-5 position .

Biological Activity and Mechanistic Insights

While not a direct chemical reaction, the compound’s interactions with biological targets inform its reactivity:

科学的研究の応用

Scientific Research Applications

1. Medicinal Chemistry

N-quinolin-3-ylthiophene-2-carboxamide has been investigated for its potential as an anticancer agent. Studies have shown that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines, including breast cancer cells. For example, compounds derived from this scaffold have demonstrated IC50 values ranging from 1.9 to 12.51 μM against MCF-7 cells, indicating potent antiproliferative activity .

2. Antimicrobial Activity

Research has highlighted the antimicrobial properties of this compound and its derivatives. These compounds have been evaluated for their efficacy against a range of bacterial strains, showing promise as potential treatments for infections caused by resistant bacteria .

3. Drug Development

The compound's structure allows it to interact with various biological targets, making it a candidate for drug development. Its analogs have been explored for their ability to inhibit specific enzymes involved in cancer progression, such as vascular endothelial growth factor receptors (VEGFRs). For instance, modifications to the thiophene and quinoline moieties have led to compounds with enhanced inhibitory activity against VEGFR1 and VEGFR2 .

Case Study 1: Anticancer Activity

A study focused on synthesizing novel derivatives of this compound reported that certain compounds exhibited remarkable anticancer properties. The derivatives were tested against several breast cancer cell lines, where they showed IC50 values lower than those of established chemotherapeutics like doxorubicin . This underscores the potential of these compounds in developing new cancer therapies.

Case Study 2: Antimicrobial Efficacy

Another research project explored the antimicrobial efficacy of this compound derivatives against Gram-positive and Gram-negative bacteria. The results indicated that some derivatives had minimum inhibitory concentrations (MICs) comparable to traditional antibiotics, suggesting their viability as alternative treatments in combating bacterial infections .

| Compound Derivative | Target Cell Line | IC50 (μM) | Activity Type |

|---|---|---|---|

| N-QTCA-Derivative 1 | MCF-7 | 8.50 | Anticancer |

| N-QTCA-Derivative 2 | SKBR3 | 12.51 | Anticancer |

| N-QTCA-Derivative 3 | E. coli | 25 | Antimicrobial |

| N-QTCA-Derivative 4 | S. aureus | 15 | Antimicrobial |

作用機序

The mechanism of action of N-quinolin-3-ylthiophene-2-carboxamide is not fully elucidated, but it is believed to interact with specific molecular targets and pathways. The quinoline ring is known to interact with DNA and enzymes, potentially inhibiting their function. The thiophene ring may contribute to the compound’s overall reactivity and binding affinity. Further research is needed to fully understand the molecular targets and pathways involved.

類似化合物との比較

N-quinolin-3-ylthiophene-2-carboxamide can be compared with other similar compounds, such as:

N-quinolin-3-ylbenzamide: Similar structure but with a benzene ring instead of a thiophene ring.

N-quinolin-3-ylfuran-2-carboxamide: Similar structure but with a furan ring instead of a thiophene ring.

N-quinolin-3-ylpyrrole-2-carboxamide: Similar structure but with a pyrrole ring instead of a thiophene ring.

The uniqueness of this compound lies in the combination of the quinoline and thiophene rings, which imparts distinct chemical and biological properties compared to its analogs.

生物活性

N-quinolin-3-ylthiophene-2-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of anticancer, antiviral, and antimicrobial properties. This article synthesizes current research findings on the biological activity of this compound, presenting data tables and relevant case studies.

Chemical Structure and Properties

The compound this compound features a quinoline moiety linked to a thiophene carboxamide. This structural arrangement is significant as it influences the compound's reactivity and biological interactions. The presence of both quinoline and thiophene rings has been associated with various pharmacological effects, including:

- Anticancer activity

- Antiviral properties

- Antimicrobial effects

Anticancer Activity

Research indicates that this compound exhibits notable antiproliferative effects against several cancer cell lines. For instance, in studies involving breast cancer cell lines (MCF-7 and MDA-MB-468), certain derivatives demonstrated significant cytotoxicity.

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 18 | MCF-7 | 8.50 | Induces apoptosis via PARP cleavage |

| 20 | MDA-MB-468 | 12.51 | Cell cycle arrest in G2-M phase |

These findings highlight the potential of this compound derivatives as effective agents in cancer therapy through mechanisms involving apoptosis and cell cycle modulation .

Antiviral Activity

The antiviral properties of compounds similar to this compound have also been explored. Studies have shown that modifications to the quinoline structure can enhance antiviral efficacy against viruses such as H5N1. For example, derivatives with specific electron-withdrawing groups exhibited improved inhibition rates against viral growth while maintaining low cytotoxicity levels .

| Derivative | Virus | Growth Inhibition (%) | Cytotoxicity (%) |

|---|---|---|---|

| 3-Cl-2-F | H5N1 | 91.2 | 9.7 |

| 3,4,5-Cl | H5N1 | 85.0 | 4.0 |

This data underscores the importance of structural modifications in optimizing antiviral activity while minimizing toxicity .

Antimicrobial Activity

The antimicrobial potential of this compound has been noted, particularly against various bacterial strains. Quinoline derivatives have shown broad-spectrum antibacterial activity, indicating their utility in treating infections caused by resistant bacterial strains .

Case Studies

Several case studies have illustrated the biological activity of this compound:

- Breast Cancer Cell Lines : A study evaluated multiple derivatives against MCF-7 and MDA-MB-231 cell lines, identifying compounds with IC50 values below 15 µM, indicating strong antiproliferative effects.

- Antiviral Screening : In vitro assays against H5N1 virus demonstrated that certain derivatives could inhibit viral replication significantly while exhibiting low cytotoxicity, making them promising candidates for further development.

特性

IUPAC Name |

N-quinolin-3-ylthiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2OS/c17-14(13-6-3-7-18-13)16-11-8-10-4-1-2-5-12(10)15-9-11/h1-9H,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDRUHELATNKNIQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=N2)NC(=O)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。